molecular formula C8H6F4 B060094 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene CAS No. 1214331-63-1

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Cat. No.: B060094
CAS No.: 1214331-63-1
M. Wt: 178.13 g/mol
InChI Key: JQJROTAJVIREBJ-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the trifluoromethylation of 2-fluoro-1-methylbenzene using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the benzene ring less reactive towards electrophiles. under specific conditions, EAS reactions can still occur.

    Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the benzene ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield partially or fully hydrogenated products.

Common Reagents and Conditions:

    Electrophilic Reagents: Sulfuric acid (H2SO4), nitric acid (HNO3), and halogens (Cl2, Br2).

    Nucleophilic Reagents: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Hydrogenated aromatic compounds.

Scientific Research Applications

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.

    Medicine: Explored for its use in drug discovery and development. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is primarily influenced by its fluorine and trifluoromethyl groups. These groups can modulate the electronic properties of the benzene ring, affecting its reactivity and interactions with biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluoro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    3-(Trifluoromethyl)benzene: Lacks the fluorine and methyl groups, leading to variations in reactivity and applications.

    2-Chloro-1-methyl-3-(trifluoromethyl)benzene:

Uniqueness: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is unique due to the combined presence of fluorine, methyl, and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, making the compound valuable in various research and industrial applications. Its unique properties can lead to improved performance in specific contexts, such as enhanced stability, reactivity, or biological activity.

Properties

IUPAC Name

2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJROTAJVIREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591512
Record name 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214331-63-1
Record name 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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